(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Description
The compound "(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a structurally complex molecule featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a methanone group to a 1,4-diazepane ring. The diazepane moiety is further substituted at position 4 with a (1-methyl-1H-pyrazol-4-yl)sulfonyl group. Such compounds are often explored in drug development for their ability to modulate biological targets, particularly in neurological and inflammatory pathways .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-20-12-14(11-19-20)28(24,25)22-8-4-7-21(9-10-22)18(23)17-13-26-15-5-2-3-6-16(15)27-17/h2-3,5-6,11-12,17H,4,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJBYPIUWZUMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone represents a unique chemical structure with potential biological significance. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazole and diazepane structure. The presence of these functional groups suggests multiple interaction capabilities with biological targets.
| Structural Feature | Description |
|---|---|
| Dihydrobenzo[b][1,4]dioxin | Aromatic compound with dioxin structure |
| Pyrazole | Five-membered ring contributing to biological activity |
| Diazepane | Seven-membered ring enhancing molecular flexibility |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized via cyclization of catechol derivatives.
- Introduction of the Pyrazole Group : Achieved through nucleophilic substitution reactions.
- Final Assembly : The diazepane ring is incorporated to complete the structure.
The compound's biological activity is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The specific interactions may lead to modulation of biochemical pathways involved in inflammation and cancer progression.
Anticancer Activity
Research indicates that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, studies have shown that similar compounds inhibit enzymes associated with tumor growth and metastasis.
Anti-inflammatory Properties
Compounds similar to this one have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. This suggests that the target compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives demonstrated significant activity against cancer cell lines, supporting the potential efficacy of pyrazole-containing compounds in oncology .
- Inflammatory Response Inhibition : Research has indicated that compounds with similar structural features can reduce nitric oxide production in response to lipopolysaccharides (LPS), showcasing their anti-inflammatory potential .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-hydroxyphenyl)-pyrazole | Hydroxyphenyl group | Anti-inflammatory |
| Benzodioxane derivatives | Similar dioxane structure | Hepatoprotective |
| 5-Amino-N-aryl-pyrazole | Substituted aryl group | Anticancer |
Comparison with Similar Compounds
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
- Core Structure: Shares the dihydrobenzo-dioxin-methanone framework.
- Key Difference : Replaces the 1,4-diazepane ring with a six-membered piperazine ring.
- Molecular Weight : ~247 g/mol (estimated from C₁₃H₁₅N₂O₃).
Coumarin-3-yl Benzo[b][1,4]diazepin Derivatives
- Core Structure : Incorporates a benzo-diazepin ring fused to a coumarin moiety.
- Key Difference: Replaces the methanone linker with a coumarin-tetrazolyl system.
- Impact : The coumarin group introduces fluorescence properties, enabling applications in bioimaging, while the tetrazole ring may enhance metal-binding capabilities .
- Molecular Weight : ~375 g/mol (estimated from C₂₀H₁₇N₅O₃).
Analogues with Sulfonyl-Pyrazole Substituents
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone
- Core Structure : Triazole-thioether with sulfonylphenyl and fluorophenyl groups.
- Key Difference : Uses a triazole ring instead of diazepane and lacks the dihydrobenzo-dioxin core.
- Impact : The sulfonyl group enhances solubility, while fluorophenyl substituents improve metabolic resistance .
- Molecular Weight : ~497 g/mol (C₂₈H₂₀F₂N₄O₃S).
2-[[5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-Methylpiperidin-1-yl)ethanone
- Core Structure : Combines dihydrobenzo-dioxin with oxadiazole and sulfanyl groups.
- Key Difference : Substitutes diazepane with a 4-methylpiperidine ring.
- Impact : The oxadiazole-sulfanyl motif may confer antioxidant or antimicrobial activity, as seen in related heterocycles .
- Molecular Weight : ~416 g/mol (C₁₈H₂₀N₄O₄S).
Comparative Analysis
Table 1. Structural and Functional Comparison
Key Findings:
Sulfonyl-Pyrazole Group: This substituent enhances polarity and may improve solubility compared to non-sulfonylated analogs (e.g., ’s pyrazole-methanol derivatives) .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
- Methodological Answer: Synthesis optimization requires careful adjustment of:
- Reaction Conditions: Temperature control (e.g., 0–5°C for exothermic steps) and solvent selection (e.g., DMF for polar intermediates) to enhance yield and purity .
- Catalysts/Reagents: Use of sodium hydride for deprotonation or glacial acetic acid as a catalyst in nucleophilic substitutions .
- Purification: Column chromatography or recrystallization (ethanol/water) to isolate high-purity intermediates (>95%) .
Table 1: Key Synthesis Parameters
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Strategy |
|---|---|---|---|---|
| 1 | Sodium hydride | DMF | 0–5°C | Slow reagent addition |
| 2 | Glacial acetic acid | Ethanol | Reflux | 10-hour reflux for completion |
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer:
- NMR Spectroscopy: Confirms connectivity of the diazepane ring and sulfonyl group via - and -NMR chemical shifts .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., ±2 ppm mass error) .
- HPLC: Ensures >95% purity post-synthesis .
Q. How do the sulfonyl and diazepane moieties influence chemical reactivity?
- Methodological Answer:
- Sulfonyl Group: Acts as an electron-withdrawing group, enhancing electrophilic substitution reactivity at adjacent positions .
- Diazepane Ring: Facilitates hydrogen bonding with biological targets via nitrogen atoms, influencing solubility and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl-diazepane moiety’s role in biological activity?
- Methodological Answer:
- Analog Synthesis: Prepare derivatives with modified sulfonyl substituents (e.g., alkyl vs. aryl) or diazepane ring substitutions .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Data Correlation: Use regression analysis to link structural variations (e.g., logP, steric bulk) to activity trends .
Q. What computational strategies resolve contradictions between predicted and experimental biological activity data?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Validate docking poses by simulating ligand-protein interactions over 100+ ns trajectories .
- Free Energy Perturbation (FEP): Quantify binding affinity differences between analogs to refine QSAR models .
- Experimental Validation: Re-test outliers under standardized conditions (e.g., pH 7.4, 37°C) to confirm reproducibility .
Q. What methodologies assess the environmental fate and ecological risks of this compound?
- Methodological Answer:
- Degradation Studies: Hydrolytic stability tests (pH 3–9 buffers, 25–50°C) to predict persistence in aquatic systems .
- Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to estimate LC50/EC50 values .
- Computational Modeling: EPI Suite or TEST software to predict biodegradation half-lives and bioaccumulation potential .
Q. How can synthetic challenges (e.g., low yields in coupling steps) be systematically addressed?
- Methodological Answer:
- Reaction Monitoring: Use LC-MS to identify intermediates and byproducts in real-time .
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to improve efficiency .
- DoE (Design of Experiments): Apply factorial design to optimize variables (e.g., temperature, stoichiometry) simultaneously .
Key Considerations for Experimental Design
- Control Groups: Include solvent-only controls in biological assays to rule out nonspecific effects .
- Replication: Use ≥3 independent synthesis batches and biological replicates to ensure statistical robustness .
- Data Documentation: Maintain detailed reaction logs (e.g., TLC Rf values, NMR spectra) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
